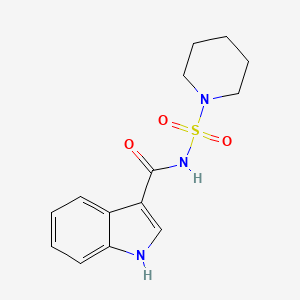![molecular formula C18H16N2O4 B5212135 N-{2-(1,3-benzodioxol-5-yl)-1-[(methylamino)carbonyl]vinyl}benzamide](/img/structure/B5212135.png)
N-{2-(1,3-benzodioxol-5-yl)-1-[(methylamino)carbonyl]vinyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-(1,3-benzodioxol-5-yl)-1-[(methylamino)carbonyl]vinyl}benzamide, also known as BRL-15572, is a chemical compound that has been extensively studied for its potential therapeutic applications. BRL-15572 is a selective antagonist of the cannabinoid receptor 1 (CB1) and has been shown to have promising effects in several scientific research applications.
Mechanism of Action
N-{2-(1,3-benzodioxol-5-yl)-1-[(methylamino)carbonyl]vinyl}benzamide is a selective antagonist of the CB1 receptor, which is primarily found in the brain and is responsible for the psychoactive effects of cannabis. By blocking the CB1 receptor, N-{2-(1,3-benzodioxol-5-yl)-1-[(methylamino)carbonyl]vinyl}benzamide reduces the activity of the endocannabinoid system, which is involved in the regulation of appetite, metabolism, and reward.
Biochemical and Physiological Effects:
N-{2-(1,3-benzodioxol-5-yl)-1-[(methylamino)carbonyl]vinyl}benzamide has been shown to have several biochemical and physiological effects. It reduces food intake, body weight gain, and adiposity in animal models of obesity. It also improves glucose tolerance and insulin sensitivity in obese mice. In addition, it has been shown to reduce drug-seeking behavior in animal models of addiction.
Advantages and Limitations for Lab Experiments
N-{2-(1,3-benzodioxol-5-yl)-1-[(methylamino)carbonyl]vinyl}benzamide has several advantages for lab experiments. It is a selective antagonist of the CB1 receptor, which makes it a useful tool for studying the role of the endocannabinoid system in various physiological processes. However, it also has some limitations. It has a relatively short half-life, which means that it needs to be administered frequently in animal studies. In addition, it has poor solubility in water, which can make it difficult to administer.
Future Directions
There are several future directions for the study of N-{2-(1,3-benzodioxol-5-yl)-1-[(methylamino)carbonyl]vinyl}benzamide. One area of research is the development of more potent and selective CB1 receptor antagonists. Another area of research is the investigation of the potential therapeutic applications of N-{2-(1,3-benzodioxol-5-yl)-1-[(methylamino)carbonyl]vinyl}benzamide in humans. It has shown promising effects in animal models of obesity, diabetes, and addiction, and further research is needed to determine its safety and efficacy in humans. Finally, the role of the endocannabinoid system in various physiological processes is still not fully understood, and further research is needed to elucidate its mechanisms of action.
Synthesis Methods
The synthesis of N-{2-(1,3-benzodioxol-5-yl)-1-[(methylamino)carbonyl]vinyl}benzamide involves several steps, starting with the reaction of 2-(1,3-benzodioxol-5-yl)acetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with methylamine to form the methylamide intermediate, which is further reacted with vinyl magnesium bromide to yield N-{2-(1,3-benzodioxol-5-yl)-1-[(methylamino)carbonyl]vinyl}benzamide.
Scientific Research Applications
N-{2-(1,3-benzodioxol-5-yl)-1-[(methylamino)carbonyl]vinyl}benzamide has been extensively studied for its potential therapeutic applications in several scientific research areas. It has been shown to have promising effects in the treatment of obesity, diabetes, and addiction. In one study, N-{2-(1,3-benzodioxol-5-yl)-1-[(methylamino)carbonyl]vinyl}benzamide was found to reduce food intake and body weight gain in rats fed a high-fat diet. In another study, it was found to improve glucose tolerance and insulin sensitivity in obese mice.
properties
IUPAC Name |
N-[(Z)-1-(1,3-benzodioxol-5-yl)-3-(methylamino)-3-oxoprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-19-18(22)14(20-17(21)13-5-3-2-4-6-13)9-12-7-8-15-16(10-12)24-11-23-15/h2-10H,11H2,1H3,(H,19,22)(H,20,21)/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVFTPMXKLWWEH-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=CC1=CC2=C(C=C1)OCO2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)/C(=C/C1=CC2=C(C=C1)OCO2)/NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(5-methyl-3-isoxazolyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5212088.png)
![ethyl 1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B5212092.png)


![5-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5212108.png)


![1-{2-[(2,5-dimethoxyphenyl)amino]-4-methyl-1,3-thiazol-5-yl}ethanone hydrochloride](/img/structure/B5212134.png)
![1-(4-chlorophenyl)-5-[(5-iodo-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5212141.png)
![(2-aminoethyl){2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl}amine](/img/structure/B5212153.png)
